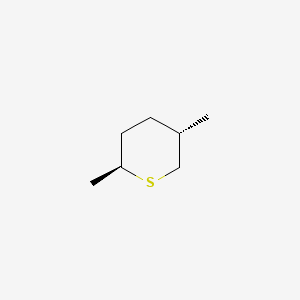

(2S,5S)-2,5-Dimethylthiane

Description

Structure

3D Structure

Properties

CAS No. |

61568-44-3 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

(2S,5S)-2,5-dimethylthiane |

InChI |

InChI=1S/C7H14S/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

FCFFROVETURYHE-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](SC1)C |

Canonical SMILES |

CC1CCC(SC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,5s 2,5 Dimethylthiane and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Routes

The controlled synthesis of specific stereoisomers of 2,5-dimethylthiane hinges on enantioselective and diastereoselective strategies that can establish the two chiral centers in the desired (2S,5S) configuration.

Chiral Auxiliary-Mediated Synthesis of Thiane (B73995) Systems

One established method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the synthetic precursor to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenters are set, the auxiliary is removed.

Commonly used chiral auxiliaries in asymmetric synthesis include derivatives of pseudoephedrine and pseudoephenamine. harvard.edunih.gov These auxiliaries can be attached to a precursor molecule to form an amide. The steric bulk of the auxiliary then blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. wikipedia.org For the synthesis of a 2,5-disubstituted thiane, a linear precursor containing a thioether and a reactive group could be cyclized in the presence of a chiral auxiliary.

For instance, an acyclic precursor with a terminal thiol and an electrophilic carbon could be derivatized with a chiral auxiliary. The subsequent intramolecular cyclization would be directed by the auxiliary to form one diastereomer of the thiane ring preferentially. While specific examples for (2S,5S)-2,5-dimethylthiane are not prevalent in the literature, the principles of auxiliary-mediated alkylation and cyclization are well-established. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Pseudoephedrine | Asymmetric alkylation of enolates | Forms crystalline derivatives, high diastereoselectivity. nih.gov |

| Pseudoephenamine | Asymmetric alkylation, especially for quaternary centers | Not subject to the same regulations as pseudoephedrine, often provides higher diastereoselectivities. harvard.edunih.gov |

| Oxazolidinones | Stereoselective aldol (B89426) reactions | Establishes two contiguous stereocenters simultaneously. wikipedia.org |

Asymmetric Catalytic Approaches for Thiane Formation

Asymmetric catalysis offers a more efficient alternative to chiral auxiliaries, as only a small amount of a chiral catalyst is needed to generate large quantities of the desired enantiomerically enriched product. Chiral phosphoric acids are one class of organocatalysts that have proven effective in asymmetric cycloadditions. mdpi.com

In the context of thiane synthesis, a chiral catalyst could be employed in a key bond-forming reaction that sets the stereochemistry. For example, an asymmetric Michael addition of a thiol to an α,β-unsaturated precursor, followed by cyclization, could be catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand. This would enantioselectively form one of the stereocenters, and the subsequent cyclization could be designed to set the second stereocenter in a controlled manner. While direct catalytic asymmetric syntheses of this compound are not widely reported, the principles of asymmetric catalysis are broadly applicable to the formation of chiral heterocycles. mdpi.com

Precursor Design and Stereoselective Functionalization for Thiane Ring Construction

The design of the acyclic precursor is paramount for a successful stereoselective synthesis. researchgate.netrsc.org The precursor must contain the necessary functional groups for both the formation of the thiane ring and the introduction of the methyl groups with the correct stereochemistry.

A potential synthetic route could start from a chiral pool material that already possesses one of the required stereocenters. For example, a commercially available chiral epoxide could be opened with a thiol-containing nucleophile. This would establish one stereocenter, and the resulting secondary alcohol could then be used to direct the stereoselective introduction of the second methyl group before the final cyclization to form the thiane ring.

The reactivity of precursor molecules can be tailored for specific synthetic transformations. nih.govmcmaster.ca For instance, the choice of protecting groups and the nature of the electrophilic and nucleophilic centers can be optimized to ensure high yields and stereoselectivity in the key bond-forming steps.

Optimization of Reaction Parameters for Enhanced Stereocontrol and Yield

Fine-tuning reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired product. researchgate.netscielo.br Key parameters that are often optimized include temperature, solvent, catalyst loading, and the nature of the reagents.

For instance, in a catalytic reaction, the choice of solvent can significantly influence the enantiomeric excess. scielo.br Similarly, in a cyclization reaction, lower temperatures often lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state. The stoichiometry of reagents, such as the oxidant in a coupling reaction, can also be critical for achieving high conversion and selectivity. scielo.br

Factorial design experiments can be employed to systematically investigate the effect of multiple reaction parameters on the outcome of the synthesis, allowing for the rapid identification of the optimal conditions. rsc.org

Table 2: Impact of Reaction Parameters on Stereoselectivity

| Parameter | General Effect on Stereoselectivity | Example |

|---|---|---|

| Temperature | Lower temperatures generally increase selectivity. | Favors the transition state with the lowest activation energy. |

| Solvent | Can influence the conformation of the substrate and catalyst. scielo.br | Polar solvents may stabilize charged intermediates differently than nonpolar solvents. |

| Catalyst | The structure of the chiral catalyst directly controls the stereochemical outcome. | Minor changes to the catalyst's ligand can significantly alter enantioselectivity. |

Separation and Enantiomeric Enrichment Techniques for Chiral Thianes

Even with highly stereoselective synthetic methods, the final product is often a mixture of stereoisomers. Therefore, techniques for the separation and enrichment of the desired enantiomer or diastereomer are essential. nih.govnih.gov

Chromatographic methods are widely used for chiral separations. jiangnan.edu.cnwvu.edu High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times. wvu.edu Gas chromatography (GC) with a chiral column can also be used for the separation of volatile chiral compounds. nih.gov

Other techniques for enantiomeric enrichment include:

Crystallization: Diastereomeric salts can be formed by reacting a racemic mixture with a chiral resolving agent. These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. nih.gov

Kinetic Resolution: In this method, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer.

Enantioselective Liquid-Liquid Extraction: This technique utilizes a chiral selector in one liquid phase to selectively extract one enantiomer from another immiscible phase. nih.gov

The choice of separation technique depends on the physical and chemical properties of the stereoisomers and the scale of the separation. mdpi.com

Stereochemical and Conformational Analysis of 2s,5s 2,5 Dimethylthiane

Elucidation of Molecular Conformations and Dynamics

The thiane (B73995) ring in (2S,5S)-2,5-Dimethylthiane, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. For a 2,5-disubstituted thiane, the cis isomer can exist in a conformational equilibrium between two chair forms. In the case of this compound, which is a cis isomer, the two methyl groups can either both be in equatorial positions or both in axial positions.

The conformational equilibrium is dictated by the steric interactions present in each conformer. The diequatorial conformer is generally of lower energy and thus more stable. This preference is primarily due to the avoidance of unfavorable 1,3-diaxial interactions that would occur in the diaxial conformer. In the diaxial conformation, the two methyl groups would experience significant steric hindrance with the axial hydrogens on the ring. The energy difference between the equatorial and axial conformations of a single methyl group on a cyclohexane ring is approximately 1.74 kcal/mol. masterorganicchemistry.com For a 1,3-diaxial interaction between two methyl groups, this strain would be even more pronounced.

The dynamics of the system involve a rapid ring inversion process at room temperature, which interconverts the two chair conformations. The activation barrier for this process in cyclohexane is around 10 kcal/mol, and a similar barrier is expected for thiane. masterorganicchemistry.com This rapid equilibrium means that the observed properties of the molecule, for instance in NMR spectroscopy, are often a weighted average of the properties of the individual conformers.

Table 1: Postulated Conformational Analysis of this compound

| Conformer | Substituent Orientations | Key Steric Interactions | Relative Stability |

|---|---|---|---|

| Chair 1 | 2-Me (equatorial), 5-Me (equatorial) | Gauche interactions between methyl groups and ring carbons. | More stable |

This table is based on established principles of conformational analysis in six-membered rings and represents a theoretical expectation.

Investigation of Stereoelectronic Effects within the Thiane Ring System (e.g., Perlin Effect)

Stereoelectronic effects, which involve the interaction of electron orbitals, can significantly influence the conformation and reactivity of cyclic systems. In the context of thiane and other six-membered heterocyclic rings, the Perlin effect is a notable example. The Perlin effect describes the observation that the one-bond carbon-hydrogen coupling constant (¹JC-H) for an equatorial hydrogen is typically larger than for an axial hydrogen.

This phenomenon is attributed to the stereochemical arrangement of orbitals. Specifically, it is thought to arise from hyperconjugative interactions between the lone pair electrons of a heteroatom (in this case, the sulfur atom in the thiane ring) and the antibonding orbital (σ) of an adjacent axial C-H bond. This interaction, often denoted as nX → σC-H (where X is the heteroatom), leads to a lengthening and weakening of the axial C-H bond. A weaker bond corresponds to a smaller force constant and, consequently, a smaller ¹JC-H coupling constant.

For this compound, the Perlin effect would be expected to manifest in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons at the C2 and C6 positions, which are adjacent to the sulfur atom.

Table 2: Expected ¹JC-H Coupling Constants in the Thiane Ring of this compound due to the Perlin Effect

| Position | C-H Bond Orientation | Expected ¹JC-H (Hz) | Rationale |

|---|---|---|---|

| C2/C6 | Axial | Smaller | Hyperconjugative interaction (nS → σ*C-H) weakens the axial C-H bond. |

This table illustrates the theoretical expectations of the Perlin effect on ¹JC-H values and does not represent measured data for this specific compound.

Determination of Absolute Configuration through Advanced Methods

Determining the absolute configuration of a chiral molecule, such as this compound, is crucial for understanding its stereochemical identity. The (2S,5S) designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. researchgate.netresearchgate.netyoutube.com While these rules provide a systematic nomenclature, experimental verification of the absolute configuration requires advanced analytical techniques.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography . researchgate.netyoutube.com This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. However, it requires the compound to be a crystalline solid of sufficient quality.

For molecules in solution, vibrational circular dichroism (VCD) spectroscopy has emerged as a powerful tool. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum calculated for a known absolute configuration (e.g., the (2S,5S) enantiomer) using quantum chemical methods, the absolute configuration can be confidently assigned.

Other chiroptical methods such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) can also be employed, although they are more commonly used for molecules with chromophores that absorb in the UV-visible region.

Chiroptical Properties and Their Relationship to Stereochemistry

Chiroptical properties are the optical phenomena that arise from the interaction of chiral molecules with polarized light. For a chiral molecule like this compound, these properties are directly related to its three-dimensional structure.

Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are specific to the enantiomer and are measured using a polarimeter. The enantiomer (2R,5R)-2,5-Dimethylthiane would exhibit an equal and opposite optical rotation.

Reaction Mechanisms and Reactivity Profiles of 2s,5s 2,5 Dimethylthiane

Mechanistic Studies of Electrophilic and Nucleophilic Transformations

The sulfur atom in the thiane (B73995) ring of (2S,5S)-2,5-Dimethylthiane is the primary site for electrophilic attack due to the presence of lone pairs of electrons. Electrophiles such as alkyl halides or other carbon-centered electrophiles can react with the sulfur atom to form sulfonium (B1226848) salts. The mechanism of this reaction is typically a bimolecular nucleophilic substitution (SN2) process, where the sulfur atom acts as the nucleophile.

Conversely, the carbon atoms adjacent to the sulfur atom can be susceptible to nucleophilic attack, particularly if a good leaving group is present on one of these carbons. For instance, if a derivative of this compound, such as a 2-halo-2,5-dimethylthiane, were available, a nucleophile could displace the halide. The stereochemistry of such a reaction would depend on the specific mechanism (SN1 or SN2) and the nature of the nucleophile and solvent.

Examination of Oxidative and Reductive Pathways

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate. The oxidation to the sulfoxide introduces a new stereocenter at the sulfur atom, leading to the possibility of diastereomers. The stereochemical outcome of the oxidation is often influenced by the steric environment around the sulfur atom, with the oxidant preferentially attacking from the less hindered face.

Reduction of the corresponding sulfoxide or sulfone back to the thiane can be achieved using various reducing agents. For example, the reduction of sulfoxides to sulfides can be accomplished with reagents like phosphorus trichloride (B1173362) or a combination of trimethylsilyl (B98337) chloride and sodium iodide.

Regioselectivity and Diastereoselectivity in Derivative Formation

The formation of derivatives of this compound is expected to be influenced by the existing stereocenters at C2 and C5. For reactions that introduce new stereocenters, the diastereoselectivity will be a critical aspect. For instance, in the oxidation to the sulfoxide, the approach of the oxidizing agent will be directed by the cis-relationship of the two methyl groups, likely leading to a preferred diastereomer.

In reactions involving the carbon skeleton, such as deprotonation followed by electrophilic quench, the regioselectivity would be determined by the relative acidity of the protons at the different alpha-positions. The diastereoselectivity of the subsequent reaction with an electrophile would be governed by the conformation of the resulting carbanion and the steric hindrance posed by the methyl groups.

Ring-Opening and Ring-Expansion Processes Involving Thiane Core

While thianes are generally stable six-membered rings, ring-opening reactions can occur under specific conditions. For example, treatment with strong bases could potentially induce elimination reactions if a suitable leaving group is present on the ring, leading to ring-cleavage. Reductive cleavage of the C-S bonds can also be achieved using reagents like Raney nickel, which would result in an acyclic alkane.

Ring-expansion of six-membered sulfur heterocycles is a known process, often proceeding through the formation of a sulfonium ylide followed by a rearrangement. For this compound, such a process would likely involve the formation of an exocyclic double bond or the insertion of a carbon atom into the ring, leading to a seven-membered thiepane (B16028) derivative. The specific conditions and reagents would dictate the feasibility and outcome of such a transformation.

Synthesis and Derivatization of 2s,5s 2,5 Dimethylthiane Analogues

Design and Synthesis of Novel Substituted (2S,5S)-2,5-Dimethylthiane Derivatives

The rational design of novel this compound derivatives is often guided by the desired properties of the target molecule, whether for biological activity or material applications. The synthesis of these analogues typically involves the stereoselective construction of the thiane (B73995) ring with control over the C2 and C5 chiral centers.

While direct literature on the synthesis of a wide array of this compound derivatives is limited, general methods for the synthesis of 2,5-disubstituted thianes can be adapted to achieve the desired stereochemistry. One common strategy involves the cyclization of acyclic precursors containing the requisite stereocenters. For instance, a 1,6-dithiol or a 6-mercapto-2-halohexane derivative with the appropriate (2S,5S) configuration could undergo intramolecular cyclization to form the thiane ring.

Another approach involves the modification of existing chiral precursors. For example, the enantioselective synthesis of related chiral 2,5-disubstituted tetrahydropyrans has been achieved and similar strategies could potentially be applied to the synthesis of their thiane counterparts. researchgate.net The key challenge lies in establishing the cis-relationship between the two methyl groups at the C2 and C5 positions.

A summary of potential synthetic strategies is presented in the table below:

| Strategy | Precursor Type | Key Reaction | Stereochemical Control |

| Intramolecular Cyclization | Acyclic (2S,5S)-2,5-dimethyl-1,6-dihalide | Nucleophilic substitution with a sulfide (B99878) source | Derived from chiral pool or asymmetric synthesis of the precursor |

| Ring-Closing Metathesis | Acyclic diene containing a sulfur tether | Grubbs-catalyzed metathesis | Stereochemistry of the starting diene |

| Modification of Chiral Lactones | Chiral lactones | Ring opening and subsequent sulfur incorporation and cyclization | Established stereocenters of the starting lactone |

Stereoselective Functionalization at Sulfur and Carbon Centers

Once the this compound core is synthesized, further derivatization can be achieved through stereoselective functionalization at both the sulfur and carbon atoms.

Functionalization at the Sulfur Center: The lone pair of electrons on the sulfur atom allows for oxidation to form sulfoxides and sulfones. The oxidation of the thiane sulfur can introduce a new chiral center, leading to diastereomeric products. The stereoselectivity of this oxidation can be controlled by the choice of oxidizing agent and the steric environment around the sulfur atom. Chiral oxidizing agents can be employed to achieve enantioselective oxidation.

Functionalization at Carbon Centers: The functionalization of the carbon atoms of the thiane ring, particularly at positions adjacent to the sulfur (C2 and C6) or at the existing methyl groups, can be achieved through various C-H functionalization strategies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups. nih.govsnnu.edu.cnsnnu.edu.cn The inherent chirality of the this compound scaffold can influence the stereochemical outcome of these reactions, potentially leading to diastereoselective functionalization.

| Functionalization Site | Reaction Type | Potential Reagents/Catalysts | Stereochemical Considerations |

| Sulfur | Oxidation | m-CPBA, H₂O₂, Oxone | Formation of diastereomeric sulfoxides |

| Carbon (α to Sulfur) | C-H Activation/Functionalization | Pd, Rh, or Ir catalysts with chiral ligands | Diastereoselective functionalization directed by the existing chiral centers |

| Carbon (Methyl Groups) | Radical Halogenation followed by Substitution | NBS, NCS followed by nucleophiles | Potential for racemization if intermediates are not stabilized |

Incorporation into Complex Molecular Architectures and Fused Ring Systems

The this compound unit can serve as a chiral building block for the construction of more complex molecules and fused ring systems. The functional groups introduced in the previous step can act as handles for further synthetic transformations.

For example, a functionalized derivative could undergo ring-closing metathesis or Diels-Alder reactions to form bicyclic or polycyclic systems. The synthesis of fused-ring systems containing a thiane moiety is an active area of research. nih.gov The stereochemistry of the this compound core can play a crucial role in directing the stereochemical outcome of these annulation reactions.

Development of Heteroatom-Modified Thiane Analogues

Replacing the sulfur atom in the this compound ring with other heteroatoms, such as nitrogen (to form a piperidine (B6355638) derivative) or oxygen (to form a tetrahydropyran (B127337) derivative), can lead to analogues with significantly different chemical and biological properties. The synthesis of such heteroatom-modified analogues would typically require a de novo ring synthesis starting from appropriate acyclic precursors containing the desired heteroatom.

For instance, the synthesis of a (2S,5S)-2,5-dimethylpiperidine derivative could be achieved through a reductive amination of a corresponding 1,5-dicarbonyl compound with the correct stereochemistry. Similarly, an intramolecular Williamson ether synthesis of a chiral diol could yield the corresponding (2S,5S)-2,5-dimethyltetrahydropyran.

Exploration in Asymmetric Catalysis and Chiral Ligand Design

Development of (2S,5S)-2,5-Dimethylthiane as a Chiral Ligand in Organometallic Catalysis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific development of this compound as a chiral ligand for organometallic catalysis. While the principles of chiral ligand design are well-established, involving the synthesis of enantiopure molecules that can coordinate to a metal center and create a chiral environment, the application of the this compound scaffold in this context has not been documented. The synthesis of chiral polymers for use as catalysts is an area of active research, but specific studies incorporating this thiane (B73995) derivative are not found. The design of effective chiral ligands often relies on factors such as steric hindrance, electronic properties, and the conformational rigidity of the ligand structure to induce high levels of enantioselectivity in metal-catalyzed reactions.

Application in Enantioselective Metal-Mediated Transformations

Consistent with the lack of development of this compound as a chiral ligand, there is no available data on its application in enantioselective metal-mediated transformations. The successful use of a chiral ligand in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions would typically be reported with detailed findings, including the reaction conditions, substrate scope, and the enantiomeric excess (e.e.) of the products obtained. Such studies are fundamental to establishing the utility of a new chiral ligand. However, for this compound, this information is not present in the current body of scientific literature.

Investigation of Thiane-Based Structures as Organocatalysts

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a third pillar of catalysis alongside enzymes and metal complexes. The investigation into various molecular scaffolds has led to the discovery of powerful organocatalysts. While structures containing sulfur, such as thioureas, have been extensively developed as highly effective hydrogen-bond donor catalysts for a variety of asymmetric reactions, there is a significant lack of research into structures where a thiane ring forms the core of the organocatalyst itself. The development of multifunctional thiourea (B124793) catalysts has shown that the inclusion of a sulfur-containing group can be highly advantageous. However, specific studies focusing on the catalytic activity of the thiane skeleton are not prominent in the literature.

Stereoselective Control in Diels-Alder and Other Cycloaddition Reactions

The Diels-Alder reaction and other cycloaddition reactions are powerful tools for the construction of cyclic molecules with a high degree of stereochemical control. The use of chiral catalysts, including both metal complexes and organocatalysts, is a key strategy for achieving enantioselectivity in these transformations. While a vast number of chiral catalysts have been successfully applied to these reactions, there are no specific reports in the scientific literature detailing the use of this compound or other simple thiane-based structures as catalysts for stereoselective control in Diels-Alder or other cycloaddition reactions. The control of stereoselectivity in these reactions is a complex interplay of steric and electronic interactions between the catalyst, the diene, and the dienophile.

Computational and Theoretical Chemistry Studies of 2s,5s 2,5 Dimethylthiane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of (2S,5S)-2,5-Dimethylthiane. These calculations provide a detailed picture of electron distribution, which in turn dictates the molecule's reactivity. By solving approximations of the Schrödinger equation, it is possible to determine molecular orbitals, electrostatic potential, and various reactivity descriptors. lsu.eduresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity.

Table 1: Calculated Electronic Properties of a Representative Thiane (B73995) Derivative (Note: Data is illustrative and based on typical values for similar heterocyclic compounds.)

| Parameter | Value (Hartree) | Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | -0.235 | -6.39 | Region of nucleophilic reactivity |

| LUMO Energy | 0.051 | 1.39 | Region of electrophilic reactivity |

| HOMO-LUMO Gap | 0.286 | 7.78 | Indicator of chemical stability |

Furthermore, the electrostatic potential map illustrates regions of positive and negative charge on the molecular surface, highlighting potential sites for electrophilic and nucleophilic attack. For this compound, the sulfur atom is expected to be a region of negative electrostatic potential, making it a likely site for interaction with electrophiles.

Molecular Dynamics Simulations for Conformational Landscape Analysis

This compound, being a substituted cyclohexane (B81311) analogue, can exist in various conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule. researchgate.netnih.gov By simulating the atomic motions over time, MD provides insights into the stability and interconversion of different conformers, such as chair and boat forms.

The conformational preference is crucial as it influences the molecule's physical properties and biological activity. For substituted thianes, the chair conformation is generally the most stable. scispace.com In the case of the (2S,5S) isomer, the methyl groups can be in either axial or equatorial positions. MD simulations can quantify the energy differences between these conformers and the barriers to their interconversion. A related study on (2R,5R)-2,5-dimethylthiolane indicated the presence of two predominant conformations in solution. nih.gov

Table 2: Relative Energies of this compound Conformers from MD Simulations (Note: Data is hypothetical and for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| Chair (diequatorial) | 0.00 | 98.9 |

| Chair (diaxial) | 3.50 | 1.1 |

| Twist-Boat | 5.80 | <0.1 |

These simulations reveal that the diequatorial chair conformation is significantly more stable, which is the expected outcome based on steric considerations.

In Silico Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of this compound. nih.gov Of particular importance are Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govrsc.orgnih.gov By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated.

These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compound. Discrepancies between predicted and experimental spectra can also point to conformational dynamics or solvent effects. A computational study on 2,5-dimethyl-1,4-dithiane derivatives demonstrated the utility of DFT in determining their geometrical and NMR parameters. researchgate.net

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Thiane Derivative (Note: Data is representative and based on similar compounds.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| CH-S (axial) | 2.85 | 2.92 |

| CH-S (equatorial) | 2.60 | 2.68 |

| CH₃ (equatorial) | 1.25 | 1.30 |

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. marquette.edu This provides a detailed, step-by-step understanding of how reactions proceed.

For instance, the oxidation of the sulfur atom in the thiane ring is a common reaction. Computational studies can model the interaction with an oxidizing agent, determine the stereochemical outcome of the reaction, and predict the relative rates of formation of different products. whiterose.ac.uk Similarly, the mechanism of reactions such as thiol-Michael additions can be investigated. researchgate.netnih.gov

Virtual Screening and Design of Novel Thiane-Based Compounds

The thiane scaffold is present in various biologically active molecules. Virtual screening techniques can be employed to explore the potential of this compound derivatives as leads for drug discovery. nih.govresearchgate.netresearchgate.netyoutube.com This involves computationally screening large libraries of virtual compounds to identify those that are likely to bind to a specific biological target. nih.gov

By using the structure of this compound as a starting point, new compounds with modified substituents can be designed in silico. Their properties, such as binding affinity to a target protein and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, can be predicted computationally. This rational design approach can significantly streamline the drug discovery process, saving time and resources.

Advanced Spectroscopic Characterization Techniques for Thiane Systems

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure and stereochemistry of organic molecules. unl.edu For (2S,5S)-2,5-Dimethylthiane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its constitution and relative configuration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six unique carbon signals are expected, corresponding to the two methyl groups, the two methine carbons (C2, C5), and the two methylene (B1212753) carbons (C3/C4, assuming conformational averaging or C3 and C4 being distinct).

Multi-Dimensional NMR Spectroscopy: To definitively assign these signals and confirm the molecular structure, multi-dimensional NMR techniques are employed. bitesizebio.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment establishes proton-proton coupling relationships. It would show correlations between the methine protons (H2, H5) and their adjacent methylene protons on C3 and C4, as well as between the methine protons and their respective methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons. bitesizebio.com It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton. For example, it would show correlations from the methyl protons to the chiral methine carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For this compound, which preferentially adopts a chair conformation, NOESY can confirm the relative stereochemistry. For instance, in the diequatorial conformation, NOE signals would be expected between the axial protons.

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and providing strong evidence for the relative stereochemistry of the methyl groups.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2/C5 (CH) | ~ 2.75 | m | ~ 35.8 |

| C3/C4 (CH₂) | ~ 1.60 - 1.95 | m | ~ 33.5 |

| C6 (CH₂) | ~ 2.50 - 2.80 | m | ~ 30.1 |

| CH₃ at C2/C5 | ~ 1.25 | d | ~ 21.2 |

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of a chiral molecule. saschirality.org Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov

The ECD spectrum of this compound is dictated by the spatial arrangement of its atoms and the electronic transitions associated with its chromophores. The thioether (C-S-C) moiety acts as the primary chromophore in this molecule. The chiral centers at C2 and C5 induce a chiral perturbation on the electronic transitions of the thioether, resulting in characteristic positive or negative absorption bands known as Cotton effects.

The determination of the absolute configuration is achieved by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). frontiersin.orgnih.gov The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of these conformers.

Calculating the ECD spectrum for each significant conformer.

Generating a Boltzmann-weighted average spectrum based on the relative energies of the conformers.

A good match between the experimental spectrum and the calculated spectrum for the (2S,5S) enantiomer allows for the confident assignment of its absolute configuration. researchgate.net The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry.

| Wavelength (nm) | Sign of Cotton Effect (Δε) | Associated Electronic Transition |

|---|---|---|

| ~ 240 | Negative (-) | n → σ |

| ~ 210 | Positive (+) | n → σ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its conformational state. teledynevisionsolutions.com These methods are complementary and probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. For this compound, the IR spectrum is characterized by absorptions corresponding to:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region arising from the methyl and methylene groups.

C-H Bending: Bands in the 1350-1470 cm⁻¹ region.

C-S Stretching: A weaker absorption typically found in the 600-800 cm⁻¹ region of the fingerprint region. The exact position can be sensitive to the conformation of the thiane (B73995) ring.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. uark.edu It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would also show C-H stretching and bending modes. A key advantage is its sensitivity to the C-S bond, which is highly polarizable and often gives a more intense and easily identifiable signal in Raman than in IR spectroscopy.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| CH₂ Bend (Scissoring) | ~ 1465 | ~ 1465 | Medium (IR), Weak (Raman) |

| CH₃ Bend (Asymmetric/Symmetric) | ~ 1450, ~ 1380 | ~ 1450, ~ 1380 | Medium (IR), Medium (Raman) |

| C-S Stretch | ~ 650 - 750 | ~ 650 - 750 | Weak-Medium (IR), Strong (Raman) |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule and for gaining structural information through analysis of its fragmentation patterns. nih.gov

Exact Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺• or [M+H]⁺). This allows for the determination of the elemental formula of this compound (C₇H₁₄S) with high confidence, distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis: When subjected to ionization techniques like Electron Ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways are expected to include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thioethers. youtube.com This can lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring structure, resulting in stable, sulfur-containing cationic fragments.

Loss of an Alkyl Group: Cleavage of the C2-C3 or C4-C5 bonds can lead to the loss of larger alkyl fragments.

Ring Opening and Rearrangement: Complex rearrangements following ring opening can also occur, leading to a series of smaller fragment ions.

The analysis of these fragments helps to confirm the presence of the dimethyl-substituted thiane ring system.

| m/z (Calculated) | Ion Formula | Identity/Proposed Fragmentation Pathway |

|---|---|---|

| 130.0816 | [C₇H₁₄S]⁺• | Molecular Ion (M⁺•) |

| 115.0581 | [C₆H₁₁S]⁺ | [M - CH₃]⁺ |

| 87.0425 | [C₄H₇S]⁺ | [M - C₃H₇]⁺ via ring cleavage |

| 71.0523 | [C₅H₇]⁺ | Loss of •SH and C₂H₄ |

| 61.0112 | [C₂H₅S]⁺ | Thioethyl cation from rearrangement |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound can be obtained as a suitable single crystal, this technique provides precise and unambiguous data on:

Molecular Connectivity: Confirms the bonding arrangement of all atoms.

Bond Lengths and Angles: Provides highly accurate measurements of all bond lengths and angles within the molecule.

Conformation: Elucidates the exact conformation of the thiane ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl substituents (axial vs. equatorial) in the crystal lattice.

Stereochemistry: Unambiguously confirms both the relative and absolute stereochemistry of the chiral centers. The absolute configuration can be determined using anomalous dispersion effects, typically by referencing the known configuration of a chiral solvate or by using specific experimental conditions (e.g., using copper radiation).

The resulting crystal structure serves as the ultimate proof of the molecular architecture, validating the assignments made by other spectroscopic methods.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₁₄S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 8.9 Å, c = 12.3 Å |

| Average C-S Bond Length | 1.82 Å |

| Average C-C Bond Length | 1.53 Å |

| C-S-C Bond Angle | 98.5° |

| Ring Conformation | Chair |

| Methyl Group Orientation | Diequatorial |

Environmental and Geochemical Relevance of Dimethylthianes

Occurrence and Distribution of Thiane (B73995) Derivatives in Complex Environmental Matrices (e.g., Fossil Fuels)

Thiane derivatives, including various alkylated forms, are recognized as constituents of the complex mixture of organosulfur compounds found in fossil fuels such as crude oil and coal. While aromatic sulfur compounds like thiophenes, benzothiophenes, and dibenzothiophenes are often more abundant and extensively studied, saturated sulfur heterocycles also play a role in the geochemistry of petroleum systems. opuskinetic.comresearchgate.netresearchgate.net

The distribution of these compounds can vary significantly depending on the origin and thermal history of the fossil fuel. For instance, the relative abundance of different organosulfur compounds can serve as a biomarker to correlate petroleum to its source rock. opuskinetic.com Thiophenic organosulfur compounds, in particular, have been utilized to differentiate crude oils derived from carbonate versus siliciclastic source rocks. rsc.org While less is documented specifically about dimethylthianes in this context, their presence is indicative of the diverse sulfur chemistry occurring during the formation and maturation of fossil fuels.

The following table provides a general overview of the types of organosulfur compounds commonly found in fossil fuels.

| Compound Class | General Structure | Occurrence in Fossil Fuels |

| Thiols (Mercaptans) | R-SH | Present in varying concentrations, often removed during refining. |

| Sulfides (Thioethers) | R-S-R' | Common constituents of crude oil. |

| Disulfides | R-S-S-R' | Found in some petroleum fractions. |

| Thiophenes | Aromatic 5-membered ring with one sulfur atom | Abundant in many crude oils and coals. uci.edu |

| Thianes | Saturated 6-membered ring with one sulfur atom | Present as minor components in some crude oils. |

| Benzothiophenes | Thiophene ring fused to a benzene (B151609) ring | Widely identified in crude oil and coal. cdc.gov |

| Dibenzothiophenes | Benzothiophene fused to another benzene ring | Common and often resistant to desulfurization processes. |

Geochemical Pathways for the Formation and Transformation of Cyclic Sulfur Compounds

The formation of cyclic sulfur compounds, including thianes, is intricately linked to the geochemical sulfur cycle and the diagenesis of organic matter in sedimentary environments. cdc.gov During early diagenesis, under anaerobic conditions, bacterially mediated sulfate (B86663) reduction produces hydrogen sulfide (B99878) (H₂S). bohrium.com This H₂S can then react with organic matter through various abiotic and biotic pathways.

One proposed mechanism for the formation of organosulfur compounds is the reaction of H₂S and polysulfides with functionalized organic molecules derived from the degradation of biological material. stanford.edu For instance, the reaction of these sulfur species with unsaturated lipids or carbohydrates can lead to the incorporation of sulfur into the carbon skeleton, which can subsequently cyclize to form saturated heterocycles like thianes.

The transformation of these compounds continues during catagenesis, the process of thermal maturation that converts kerogen into petroleum. beyondpesticides.org Under increasing temperature and pressure, complex organosulfur macromolecules can break down, releasing smaller, more stable molecules, including alkylated thianes and thiophenes. The specific isomers and homologues of dimethylthianes present in a petroleum sample can potentially provide clues about the precursor organic matter and the thermal history of the source rock.

Investigation of Environmental Fate and Biodegradation Mechanisms of Thiane Structures

The environmental fate of thiane derivatives is a subject of concern, particularly in the context of oil spills and contamination from fossil fuel extraction and processing. The persistence and potential for bioaccumulation of these compounds are key factors in assessing their environmental risk.

Studies on the persistence of various sulfur-containing compounds have indicated that while many are not persistent, their behavior can vary significantly based on their structure. For example, one study suggested that thiane has a relatively low potential for bioaccumulation. researchgate.net However, the introduction of alkyl groups, as in dimethylthiane, can alter the physicochemical properties of the molecule, potentially affecting its environmental distribution and persistence.

The biodegradation of organosulfur compounds is a critical process for the natural attenuation of contamination. Microbial degradation of aromatic sulfur compounds like dibenzothiophene (B1670422) has been extensively studied as a means of biodesulfurization of fossil fuels. stanford.edunih.gov In contrast, less is known about the microbial metabolism of saturated sulfur heterocycles like thianes. It is generally understood that anaerobic microorganisms can metabolize organosulfur compounds, though some of these compounds can also exhibit inhibitory effects on microbial activity. japex.co.jp The biodegradation pathways for thianes likely involve enzymatic oxidation of the sulfur atom, followed by ring cleavage. The rate and extent of this degradation in different environmental compartments (water, soil, sediment) are areas that require further research.

Analytical Methods for Trace Detection and Quantification in Environmental Samples

The identification and quantification of specific organosulfur compounds like (2S,5S)-2,5-Dimethylthiane in complex environmental matrices present a significant analytical challenge due to their often low concentrations and the presence of a vast number of interfering hydrocarbons.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organosulfur compounds. nih.gov The high resolving power of capillary GC columns allows for the separation of complex mixtures, while the mass spectrometer provides structural information for compound identification. For enhanced selectivity and sensitivity, sulfur-specific detectors such as the sulfur chemiluminescence detector (SCD) or the flame photometric detector (FPD) are often employed. researchgate.net

Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS), offer even greater separation power and are increasingly used for the detailed characterization of complex samples like petroleum. nih.govcreative-proteomics.com These methods are capable of resolving isomeric compounds and providing detailed fingerprints of organosulfur compound distributions, which can be invaluable for geochemical and environmental forensic studies. usgs.gov

For the analysis of sulfur compounds in aqueous samples, pre-concentration techniques such as solid-phase microextraction (SPME) may be utilized to improve detection limits. researchgate.net

The following table summarizes some of the key analytical techniques used for the detection of organosulfur compounds in environmental samples.

| Analytical Technique | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on boiling point and polarity, followed by mass-based identification. | Widely used for the identification and quantification of a broad range of organosulfur compounds in environmental samples. nih.gov |

| Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) | Provides a highly selective and sensitive response to sulfur-containing compounds. | Ideal for the analysis of sulfur compounds in complex hydrocarbon matrices. |

| Gas Chromatography-Flame Photometric Detection (GC-FPD) | A sulfur-selective detector that is commonly used for the analysis of volatile sulfur compounds. researchgate.net | Used for the determination of organosulfur compounds in air, water, and soil samples. |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) | Offers enhanced separation of complex mixtures by using two different GC columns. | Provides detailed molecular characterization of organosulfur compounds in petroleum and other complex matrices. nih.govcreative-proteomics.com |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase. | Used for the analysis of less volatile and polar sulfur compounds. researchgate.net |

Emerging Research Avenues and Future Directions in 2s,5s 2,5 Dimethylthiane Chemistry

Integration with Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of complex molecules like (2S,5S)-2,5-Dimethylthiane is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact and enhance efficiency. digitellinc.com The focus is on developing synthetic routes that are not only effective but also sustainable. digitellinc.com This involves a holistic approach that considers every aspect of a chemical process, from starting materials to final products, with the goal of minimizing waste, energy consumption, and the use of hazardous substances. rsc.orgmdpi.com

Future research in the sustainable synthesis of thianes will likely concentrate on several key areas:

Green Solvents: A major objective of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives. mdpi.comacs.org Research is exploring the use of water, supercritical fluids (like CO₂), ionic liquids, and bio-solvents for thiane (B73995) synthesis. acs.org These solvents can reduce toxicity and simplify purification processes.

Catalysis: Green catalysts are a cornerstone of sustainable synthesis. rsc.orgmdpi.com The development of reusable, non-toxic, and highly efficient catalysts, such as heterogeneous catalysts, biocatalysts, and organocatalysts, is a primary goal. mdpi.com For thiane synthesis, solid acid catalysts or recyclable Lewis acids could replace traditional corrosive and difficult-to-handle reagents. patsnap.com

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound are being investigated to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.orgrsc.org These techniques can often enable reactions to proceed under milder conditions.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. This involves favoring addition reactions and catalytic cycles over stoichiometric reactions that generate significant byproducts.

| Principle | Application in Thiane Synthesis | Potential Benefits |

|---|---|---|

| Use of Green Solvents | Employing water, ionic liquids, or bio-solvents in ring-closing or functionalization reactions. | Reduced toxicity, improved safety, easier separation. mdpi.comacs.org |

| Development of Green Catalysts | Utilizing reusable solid acids, enzymes, or metal-free catalysts for cyclization. | Lower waste, catalyst recyclability, cost-effectiveness. rsc.org |

| Energy-Efficient Methods | Applying microwave or ultrasonic irradiation to drive synthetic steps. | Faster reaction rates, lower energy consumption, milder conditions. rsc.org |

| High Atom Economy | Designing syntheses based on cycloadditions or tandem reactions to minimize byproducts. | Maximized resource efficiency, reduced waste generation. digitellinc.com |

Exploration in Materials Science and Polymer Chemistry

The unique structural and chemical properties of the thiane ring, particularly the presence of a sulfur atom in the backbone, make it an attractive building block for advanced materials and polymers. Polythioethers, which feature a C-S-C backbone, are a class of polymers known for their flexibility, biocompatibility, and resistance to oxidative degradation. jsta.cl The incorporation of the rigid, chiral this compound unit into polymer chains could lead to materials with novel thermal, optical, and mechanical properties.

Future research directions in this area include:

High-Performance Polymers: Polythioethers are valued for their exceptional chemical resistance to fuels, oils, and solvents, making them suitable for demanding applications in the aerospace and automotive industries as sealants and adhesives. rsc.org Research into polymers containing the 2,5-dimethylthiane moiety could yield materials with enhanced thermal stability and mechanical strength.

Optical Materials: Sulfur-containing polymers are known to possess high refractive indices. mdpi.com The synthesis of polythioethers incorporating the dimethylthiane structure could lead to new materials for optical applications, such as advanced lenses, coatings, and optical fibers. mdpi.com

Biomedical Polymers: The thioether backbone's ability to scavenge reactive oxygen species (ROS) and chelate metals opens up possibilities in the biomedical field. jsta.cl Polymers derived from this compound could be designed as biocompatible and biodegradable materials for drug delivery, tissue engineering, or as responsive materials that degrade under specific redox conditions. google.com

Polymer Electrolytes: The interaction between thioether groups and lithium ions suggests that thiane-based polymers could be developed as solid polymer electrolytes for next-generation batteries, offering potential improvements in safety and performance. jsta.cl

| Application Area | Key Property of Thiane Moiety | Potential Material |

|---|---|---|

| Aerospace & Automotive | Chemical Resistance, Thermal Stability | High-performance sealants and adhesives. rsc.org |

| Optics | High Refractive Index | Materials for lenses and optical fibers. mdpi.com |

| Biomedical | Redox-Responsiveness, Biocompatibility | Drug delivery systems, self-healing materials. google.com |

| Energy Storage | Ion-Coordinating Ability | Solid polymer electrolytes for batteries. jsta.cl |

Design and Synthesis of Thiane-Derived Scaffolds for Novel Chemical Functions

Molecular scaffolds serve as core structures upon which functional groups can be precisely arranged to create molecules with specific properties and functions. mdpi.com The rigid, stereochemically defined structure of this compound makes it an ideal candidate for development as a novel scaffold in various fields, particularly in medicinal chemistry and asymmetric catalysis.

Future research will likely focus on:

Medicinal Chemistry: Heterocyclic scaffolds are central to the discovery of new drugs. semanticscholar.org The thiane ring can be functionalized at various positions to create libraries of compounds for screening against biological targets. The defined stereochemistry of the (2S,5S) isomer can be crucial for specific interactions with chiral biological molecules like enzymes and receptors.

Asymmetric Catalysis: The chiral backbone of this compound can be used to design new chiral ligands for transition metal catalysts. By attaching coordinating groups (e.g., phosphines, amines) to the thiane ring, it is possible to create a well-defined chiral environment around a metal center, enabling highly enantioselective transformations.

Supramolecular Chemistry: Thiane-derived scaffolds can be designed to act as building blocks for larger, self-assembling supramolecular structures. The directionality of the substituents and the non-covalent interactions involving the sulfur atom can be exploited to construct complex architectures like cages, capsules, or molecular sensors.

The synthetic challenge lies in developing regioselective and stereoselective methods to introduce functional groups onto the thiane ring. Strategies such as directed C-H activation, ring-opening of functionalized precursors followed by recrystallization, and post-synthetic modification of the core scaffold will be key areas of investigation.

Hybrid Approaches Combining Chemoenzymatic and Asymmetric Catalytic Strategies

Achieving high levels of stereocontrol is paramount in modern organic synthesis, and the production of enantiomerically pure this compound is no exception. Hybrid synthetic strategies that combine the strengths of both enzymatic and traditional asymmetric catalysis offer a powerful approach to this challenge. dntb.gov.ua

Chemoenzymatic Synthesis: This approach integrates enzymatic transformations into a multi-step chemical synthesis. lsu.edu Enzymes operate under mild conditions with exquisite selectivity, making them ideal for creating or resolving chiral centers. dntb.gov.ua For instance, an enzyme could be used to selectively desymmetrize a prochiral precursor to establish the key stereocenters, which are then carried through subsequent chemical steps to form the thiane ring. jsta.cl Thioesterases, for example, are enzymes that can be used for the synthesis of macrocycles and could potentially be engineered for thiane synthesis. rowan.edu

Asymmetric Catalysis: This involves the use of chiral catalysts (either metal-based or organic) to control the stereochemical outcome of a reaction. researchgate.net Peptide-based catalysts have also emerged as effective tools for a wide array of asymmetric transformations. For the synthesis of this compound, asymmetric catalysis could be employed in key bond-forming steps, such as the conjugate addition of a sulfur nucleophile or an intramolecular cyclization.

The future lies in the synergistic combination of these methods. A synthetic route might begin with an enzymatic kinetic resolution to produce a chiral building block, followed by a transition-metal-catalyzed asymmetric cyclization to form the thiane ring. This hybrid approach can lead to more efficient, selective, and sustainable syntheses of complex chiral molecules.

Development of Advanced Analytical Techniques for In-Situ Monitoring of Thiane Reactions

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Traditional methods often rely on analyzing samples withdrawn from a reaction at various time points. However, the development of advanced in-situ analytical techniques allows for real-time monitoring of reactions as they occur, providing a wealth of data on reaction progress, intermediate formation, and byproduct generation.

Future advancements in this area will be critical for thiane chemistry:

In-Situ Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be used to monitor reactions directly in the reaction vessel. These methods provide real-time information on the concentration of reactants, products, and key intermediates without disturbing the reaction.

Mass Spectrometry: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) enable the continuous monitoring of reaction components, including transient catalytic intermediates that may be present at very low concentrations. This is particularly valuable for understanding complex catalytic cycles involved in thiane synthesis.

Calorimetry: Reaction calorimetry measures the heat flow of a reaction in real time, providing critical kinetic and thermodynamic data. This information is vital for process safety, scale-up, and optimization.

By combining these in-situ techniques, researchers can gain a comprehensive picture of a reaction, allowing for the rapid optimization of conditions (temperature, pressure, catalyst loading) and the identification of rate-limiting steps or decomposition pathways. This deeper mechanistic insight is crucial for developing robust, efficient, and safe synthetic routes to this compound and its derivatives.

| Technique | Information Provided | Advantages for Thiane Chemistry |

|---|---|---|

| NMR Spectroscopy | Structural information, quantitative concentration data. | Excellent for tracking stereochemical changes and identifying intermediates. |

| IR/Raman Spectroscopy | Functional group analysis, reaction progress. | Non-invasive, can be used with probes in harsh reaction conditions. |

| Mass Spectrometry (e.g., PSI-MS) | Detection of low-concentration species, catalytic intermediates. | High sensitivity for elucidating complex reaction mechanisms. |

| Reaction Calorimetry | Kinetic data, heat of reaction, thermal safety information. | Crucial for safe and efficient process scale-up. |

Q & A

Basic: What synthetic methodologies achieve high enantiomeric purity in (2S,5S)-2,5-Dimethylthiane production?

Enzymatic catalysis using ketoreductases is a robust approach. For example, asymmetric reduction of 2,5-hexanedione with engineered ketoreductases (e.g., HD-5 yeast strain) yields >99% enantiomeric excess (ee) under optimized conditions (pH 6.5–7.5, 25–37°C, and 10–60 mM substrate concentration). Co-factor regeneration systems (e.g., isopropanol) enhance efficiency .

Advanced: How do computational models explain stereoselectivity in enzymatic synthesis of this compound?

Density functional theory (DFT) simulations and molecular docking reveal that hydrogen-bonding networks and hydrophobic pockets in ketoreductase active sites stabilize the (2S,5S) transition state. Mutagenesis studies (e.g., alanine scanning) identify residues like Ser154 and Tyr287 as critical for stereocontrol .

Basic: What analytical techniques confirm the stereochemical configuration of this compound?

Chiral HPLC with polarimetric detection or X-ray crystallography are standard. For example, chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, while X-ray analysis provides definitive spatial arrangement. Computational predictions of optical rotation (e.g., using Gaussian software) validate experimental data .

Advanced: How can researchers resolve discrepancies in reported catalytic efficiencies for this compound synthesis?

Variations in enzyme expression systems, substrate purity, or co-factor ratios often cause inconsistencies. Systematic optimization via design of experiments (DOE) and standardized activity assays (e.g., NADPH consumption rates at 340 nm) improve reproducibility .

Basic: What storage conditions preserve this compound stability?

Store in sealed, moisture-free containers at 2–8°C. Avoid exposure to oxidizing agents (e.g., peroxides) or acyl chlorides, which induce degradation. Amber glass containers mitigate light-induced racemization .

Advanced: What mechanistic insights explain thermal decomposition pathways of this compound?

Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) identify decomposition products (e.g., thiols or sulfoxides) under elevated temperatures (>100°C). Kinetic studies (e.g., Arrhenius plots) quantify activation energies for degradation .

Basic: What safety protocols are critical for handling this compound?

Use fume hoods for ventilation, nitrile gloves, and safety goggles. Avoid inhalation of vapors (P261 precautionary statement). Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids .

Advanced: How do solvent systems influence the crystallization of this compound?

Polar aprotic solvents (e.g., acetonitrile) enhance crystallization efficiency by reducing lattice defects. Differential scanning calorimetry (DSC) monitors polymorphic transitions, while dynamic light scattering (DLS) optimizes supersaturation levels .

Basic: What spectroscopic methods characterize this compound’s molecular structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry (e.g., δ 1.2–1.4 ppm for methyl groups). Infrared (IR) spectroscopy identifies S–C stretching vibrations at 600–700 cm⁻¹ .

Advanced: How can isotopic labeling elucidate metabolic pathways of this compound in biological systems?

¹³C-labeled analogs traced via liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveal metabolic intermediates. Stable isotope-resolved metabolomics (SIRM) quantifies flux through thiol-mediated detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.